molecular formula C22H27N7O2 B10992203 N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10992203
M. Wt: 421.5 g/mol
InChI Key: LYDCUPQOQWBOLB-UHFFFAOYSA-N
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Description

“N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide” is a mouthful, but its structure holds immense significance. Let’s break it down:

    Core Scaffold: This compound combines two pharmaceutically active moietiesa triazole ring and a thiadiazine ring. These fused rings create a unique core structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for this compound. Researchers have explored diverse methods to assemble its intricate structure. Unfortunately, specific details on the synthetic routes for this exact compound are scarce in the literature. we can draw insights from related compounds.

Industrial Production::

Chemical Reactions Analysis

Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior.

Major Products:: The products formed from these reactions depend on the specific reaction type. For instance:

    Oxidation: May yield an oxidized derivative.

    Reduction: Could lead to a reduced form.

    Substitution: Substituents may replace specific functional groups.

Scientific Research Applications

Multifunctional Roles:: Researchers have explored the compound’s diverse pharmacological activities:

    Anticancer: Investigated for potential cancer therapies.

    Antimicrobial: Evaluated against pathogens.

    Analgesic and Anti-inflammatory: May alleviate pain and inflammation.

    Antioxidant: Could protect against oxidative stress.

    Antiviral: Tested for antiviral properties.

    Enzyme Inhibitors: Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.

    Antitubercular: Explored for tuberculosis treatment.

Mechanism of Action

Molecular Targets:: The compound likely interacts with specific receptors or enzymes. Its hydrogen bond accepting and donating characteristics enable precise interactions.

Pathways Involved:: Further research is needed to elucidate the exact pathways through which it exerts its effects.

Comparison with Similar Compounds

Uniqueness:: This compound’s fusion of triazole and thiadiazine rings sets it apart. Its bioactive profile and potential interactions make it a promising pharmacophore.

Similar Compounds:: While I don’t have direct information on similar compounds, exploring related triazolothiadiazines could provide valuable insights.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27N7O2/c1-14(2)21-26-25-19-7-8-20(27-29(19)21)28-11-9-16(10-12-28)22(31)24-18-6-4-5-17(13-18)23-15(3)30/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,30)(H,24,31)

InChI Key

LYDCUPQOQWBOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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